Lipophilicity (LogP) Comparison: Allyl vs. Methyl N-Substituted
The computed partition coefficient (LogP) of 1-allyl-2-methyl-1H-benzoimidazole is 2.82 (Chemsrc calculation) or 2.6 (PubChem XLogP3), representing an increase of 0.60–0.67 log units compared with 2-methylbenzimidazole (LogP = 2.15–2.20) and an increase of 0.94 log units compared with 1,2-dimethylbenzimidazole (LogP = 1.88) [1]. Conversely, the target compound is 0.58 log units less lipophilic than 1-benzyl-2-methylbenzimidazole (LogP = 3.4) [2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 (Chemsrc) / 2.6 (PubChem XLogP3) |
| Comparator Or Baseline | 2-Methylbenzimidazole LogP = 2.15–2.20; 1,2-Dimethylbenzimidazole LogP = 1.88; 1-Benzyl-2-methylbenzimidazole LogP = 3.4 (PubChem XLogP3); 1-Allylbenzimidazole LogP = 2.22 |
| Quantified Difference | ΔLogP = +0.60 to +0.67 vs. 2-methylbenzimidazole; +0.94 vs. 1,2-dimethylbenzimidazole; –0.58 vs. 1-benzyl-2-methylbenzimidazole; +0.60 vs. 1-allylbenzimidazole |
| Conditions | Calculated/estimated LogP values from multiple sources (Chemsrc, PubChem XLogP3, Molbase); not experimentally determined |
Why This Matters
The allyl group raises lipophilicity by ~0.6 log units relative to the parent 2-methylbenzimidazole and by ~0.94 log units relative to 1,2-dimethylbenzimidazole, placing this compound in a lipophilicity window that may influence membrane permeability, solubility, and protein binding when used as a fragment or scaffold.
- [1] Molbase: 2-methylbenzimidazole (CAS 615-15-6) computed properties. LogP = 2.15. Molbase (2025). View Source
- [2] PubChem Compound Summary for CID 5373190, 1-Benzyl-2-methylbenzimidazole. XLogP3-AA = 3.4. National Center for Biotechnology Information (2025). View Source
